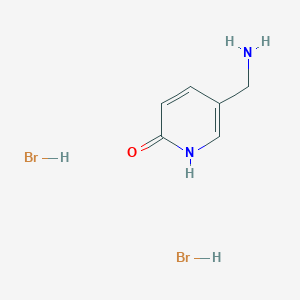![molecular formula C6H10ClN5O B1525136 2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol CAS No. 1220031-01-5](/img/structure/B1525136.png)
2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol
説明
The compound is a derivative of 1,3,5-triazine, which is a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Synthesis Analysis
The synthesis of 1,3,5-triazines can be achieved by the reaction of the corresponding lithium alkoxide with cyanuric chloride . The introduction of only two amino groups was easily achieved by performing the reaction at ambient temperature .
Molecular Structure Analysis
The molecular structure of 1,3,5-triazines can be analyzed using various spectroscopic techniques . Theoretical calculated results can be achieved using high-level density functional theory (DFT) method .
Chemical Reactions Analysis
A series of novel 2-[(4-amino-6-R 2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R 1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides was synthesized by the reaction of 5-substituted ethyl 2-{5-R 1-2-[N-(5-chloro-1H-benzo[d]imidazol-2(3H)-ylidene)sulfamoyl]-4-methylphenylthio}acetate with appropriate biguanide hydrochlorides .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,5-triazines can be evaluated at DFT/B3LYP/6-31 + (d) level of theory . Hyper-conjugative interaction persisting within the molecules which accounts for the bio-activity of the compound was evaluated from natural bond orbital (NBO) analysis .
科学的研究の応用
Antitumor Properties
1,3,5-Triazines, including derivatives like our compound of interest, have been reported to exhibit antitumor properties . They are used in clinical settings to treat various cancers, such as lung, breast, and ovarian cancer . The triazine ring provides a scaffold for interaction with biological targets, potentially inhibiting the growth of cancer cells.
Aromatase Inhibitory Activity
Some triazine derivatives have shown significant aromatase inhibitory activity . Aromatase is an enzyme that is crucial in the biosynthesis of estrogens, and its inhibitors are used to treat hormone-sensitive breast cancers . The compound’s ability to act on this enzyme makes it a candidate for further research in cancer therapeutics.
Corticotrophin-Releasing Factor 1 Receptor Antagonism
The triazine structure has been associated with potent corticotrophin-releasing factor 1 receptor antagonist activity . This activity is important in the management of depression and anxiety, as it can modulate the stress response in the body.
Leukotriene C4 Antagonism
Derivatives of 1,3,5-triazine have been found to have activity against leukotriene C4 (LTC4) antagonists . LTC4 plays a role in inflammatory responses, and its antagonists can help in the treatment of asthma and allergic conditions.
Siderophore-Mediated Drug Applications
The triazine compound has potential use as a siderophore-mediated drug . Siderophores are molecules that bind and transport iron in microorganisms, and their analogs can be used to deliver drugs in a targeted manner, particularly in treating infections.
Antiparasitic Activity
Research has indicated that certain 1,3,5-triazine derivatives exhibit in vitro activity against protozoan parasites , such as Trypanosoma brucei, which causes Human African Trypanosomiasis . This opens up possibilities for the development of new antiparasitic drugs.
Peptide Coupling Agent
Triazine derivatives can serve as peptide coupling agents in the synthesis and purification of peptides . This application is crucial in the field of proteomics and drug development, where peptides are synthesized for therapeutic purposes.
Molecular Docking Studies
The compound’s structure allows it to be used in molecular docking studies to predict the interaction with biological targets . This is particularly useful in drug design, where the binding affinity and mode of action of potential drugs are investigated.
将来の方向性
作用機序
Target of Action
Similar 1,3,5-triazine derivatives have been reported to exhibit antimicrobial, antimalarial, and anticancer activities . Therefore, it’s plausible that this compound may interact with a variety of biological targets, including enzymes, receptors, or nucleic acids, depending on the specific context.
Mode of Action
It’s known that 1,3,5-triazine derivatives can interact with their targets through various mechanisms, such as inhibition of enzyme activity, disruption of cell membrane integrity, or interference with nucleic acid synthesis .
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,5-triazine derivatives, it’s likely that this compound could influence multiple pathways, potentially leading to downstream effects such as cell death, inhibition of cell proliferation, or disruption of microbial growth .
Result of Action
Based on the known activities of similar 1,3,5-triazine derivatives, this compound could potentially induce cell death, inhibit cell proliferation, or disrupt microbial growth .
特性
IUPAC Name |
2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN5O/c1-12(2-3-13)6-10-4(7)9-5(8)11-6/h13H,2-3H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOODBXJEJLCBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701189290 | |
| Record name | 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)methylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol | |
CAS RN |
1220031-01-5 | |
| Record name | 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)methylamino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)methylamino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701189290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



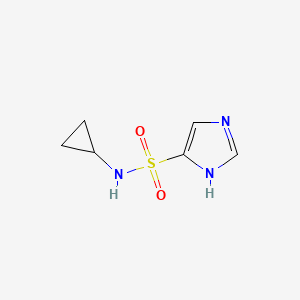
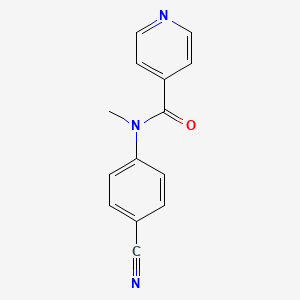
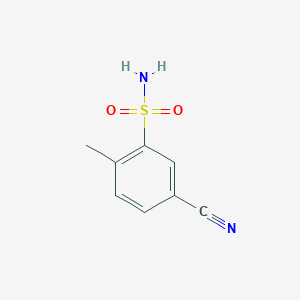
![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine](/img/structure/B1525058.png)
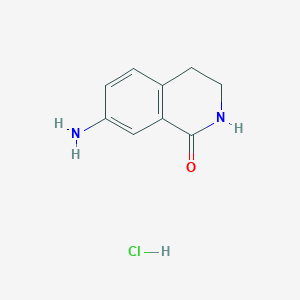
![Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid](/img/structure/B1525060.png)
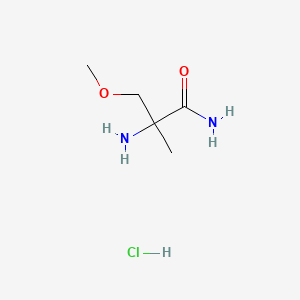
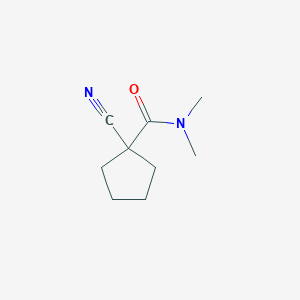

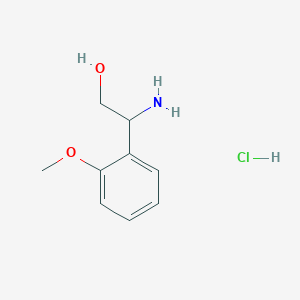
![4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride](/img/structure/B1525071.png)
![1-[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1525073.png)
